molecular formula C22H22N2O6S B4576209 methyl [5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate

methyl [5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate

Cat. No.: B4576209
M. Wt: 442.5 g/mol
InChI Key: IFTHGUARLBZWAA-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is a useful research compound. Its molecular formula is C22H22N2O6S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.11985760 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) focused on synthesizing novel compounds related to methyl [5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate, demonstrating their potential as anti-inflammatory and analgesic agents.

  • Aldose Reductase Inhibitors : Ali et al. (2012) designed and synthesized novel derivatives of iminothiazolidin-4-one acetate, including structures similar to the query compound. These derivatives exhibited potent inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, suggesting their potential as novel drug candidates for treating such conditions (Ali et al., 2012).

  • Antibacterial and Anticancer Properties : Hackenberg et al. (2013) synthesized N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole, closely related to the query compound. These complexes showed significant antibacterial activity against Gram-positive and Gram-negative bacteria and demonstrated cytotoxicity against human cancer cell lines (Hackenberg et al., 2013).

  • Antimicrobial Studies : Patel et al. (2010) conducted a study on similar compounds, focusing on their synthesis and antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents (Patel et al., 2010).

  • Photodynamic Therapy : Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with Schiff base groups, akin to the query compound, showing promising properties for photodynamic therapy applications, especially in cancer treatment (Pişkin et al., 2020).

Other Relevant Studies

  • Studies by Bremanis et al. (1987) and Sherif et al. (2013) also explored compounds structurally similar to this compound, focusing on their synthesis and potential biological applications. These studies add to the growing body of research on the utility of such compounds in various biomedical applications (Bremanis et al., 1987); (Sherif et al., 2013).

Properties

IUPAC Name

methyl 2-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-27-16-7-5-15(6-8-16)24-21(26)18(23(22(24)31)13-20(25)30-4)12-14-11-17(28-2)9-10-19(14)29-3/h5-12H,13H2,1-4H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTHGUARLBZWAA-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)N(C2=S)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/N(C2=S)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 3
Reactant of Route 3
methyl [5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 4
Reactant of Route 4
methyl [5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 5
Reactant of Route 5
methyl [5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 6
Reactant of Route 6
methyl [5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.